molecular formula C15H9Cl2IN4OS B4878991 1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4878991
M. Wt: 491.1 g/mol
InChI Key: UEKOCSQZXZXZHU-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of dichlorophenyl, iodophenyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of a suitable precursor with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a halogenation reaction, often using iodine and a suitable catalyst.

    Coupling with Dichlorophenyl Urea: The final step involves coupling the iodophenyl-thiadiazole intermediate with dichlorophenyl urea under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium iodide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another compound with a dichlorophenyl group, known for its antifungal properties.

    2-Iodophenyl-1,3,4-thiadiazole: A simpler analog that lacks the urea moiety but retains the thiadiazole ring.

Uniqueness

1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2IN4OS/c16-8-5-6-12(10(17)7-8)19-14(23)20-15-22-21-13(24-15)9-3-1-2-4-11(9)18/h1-7H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKOCSQZXZXZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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